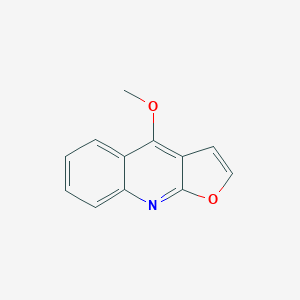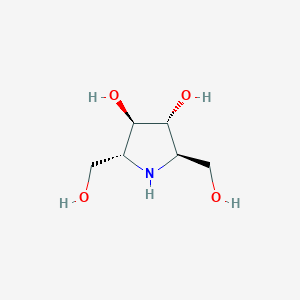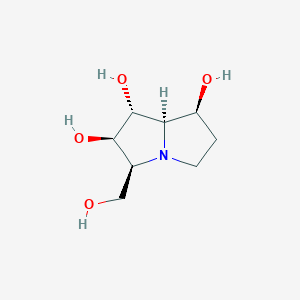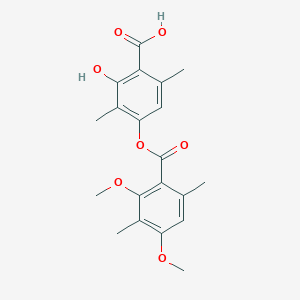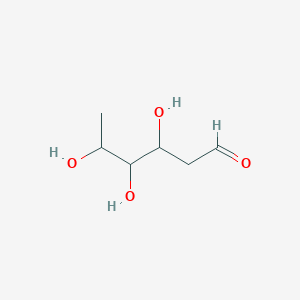
3,7-Dihidroxi flavona
Descripción general
Descripción
3,7-Dihidroxi-flavona es un compuesto flavonoide conocido por sus propiedades antioxidantes. Los flavonoides son compuestos polifenólicos que están ampliamente distribuidos en el reino vegetal y son conocidos por sus efectos beneficiosos para la salud. 3,7-Dihidroxi-flavona, en particular, ha sido estudiada por sus posibles propiedades farmacológicas, que incluyen actividades antiinflamatorias, antioxidantes y anticancerígenas .
Aplicaciones Científicas De Investigación
3,7-Dihidroxi-flavona tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción para sintetizar derivados de flavonoides más complejos.
Biología: Estudiado por su papel en la modulación de las actividades enzimáticas y las vías de señalización.
Industria: Utilizado en el desarrollo de formulaciones antioxidantes para productos alimenticios y cosméticos.
Mecanismo De Acción
El mecanismo de acción de 3,7-Dihidroxi-flavona implica su interacción con varios objetivos moleculares y vías. Ejerce sus efectos principalmente a través de su actividad antioxidante, que implica la eliminación de radicales libres y la quelación de iones metálicos. Además, modula las vías de señalización relacionadas con la inflamación y la proliferación celular .
Compuestos Similares:
7,8-Dihidroxi-flavona: Conocido por sus efectos neuroprotectores y su capacidad para activar la vía de la quinasa receptora de tropomiosina B (TrkB).
Crisina: Otro flavonoide con propiedades ansiolíticas y antiinflamatorias.
Singularidad: 3,7-Dihidroxi-flavona es única debido a su patrón específico de hidroxilación, que contribuye a sus distintas propiedades antioxidantes y farmacológicas. A diferencia de la 7,8-Dihidroxi-flavona, que se estudia principalmente por sus efectos neuroprotectores, la 3,7-Dihidroxi-flavona tiene una gama más amplia de aplicaciones, incluidas las actividades anticancerígenas y antiinflamatorias .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
3,7-Dihydroxyflavone has been reported to interact with various enzymes and proteins. For instance, it has been found to be a direct and potent inhibitor of pyridoxal phosphatase, an enzyme that controls levels of pyridoxal 5’-phosphate, the co-enzymatically active form of vitamin B6 . It binds and reversibly inhibits pyridoxal phosphatase with low micromolar affinity and sub-micromolar potency .
Cellular Effects
3,7-Dihydroxyflavone has shown to have various effects on cells and cellular processes. It has been reported to have many pharmacological effects such as antioxidant, anti-inflammation, cardiovascular regulation, etc . It also shows anti-inflammatory activity by inhibiting the release of histamine, pro-inflammatory cytokines .
Molecular Mechanism
The molecular mechanism of 3,7-Dihydroxyflavone involves its interaction with specific receptors. It has been found to be a competitive inhibitor of pyridoxal phosphatase . These results are important since they offer an alternative mechanism for the effects of 3,7-Dihydroxyflavone in cognitive improvement in several mouse models .
Temporal Effects in Laboratory Settings
It has been reported that 3,7-Dihydroxyflavone can increase pyridoxal 5’-phosphate in a pyridoxal phosphatase-dependent manner in mouse hippocampal neurons .
Dosage Effects in Animal Models
The effects of 3,7-Dihydroxyflavone vary with different dosages in animal models. For instance, it has been reported that 3,7-Dihydroxyflavone can alleviate metabolic syndrome in female mice .
Metabolic Pathways
It has been reported that 3,7-Dihydroxyflavone can provoke TrkB and its downstream PI3K/Akt and MAPK activation in mouse brain upon intraperitoneal or oral administration .
Transport and Distribution
It has been reported that 3,7-Dihydroxyflavone is a bioavailable chemical that can pass through the blood-brain barrier .
Subcellular Localization
The subcellular localization of 3,7-Dihydroxyflavone is yet to be fully understood. It has been reported that one jasmonate-induced glycosyl hydrolase localized to the nucleus, along with a potential product of its activity (7,4’-dihydroxyflavone) .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de 3,7-Dihidroxi-flavona típicamente involucra reacciones de múltiples pasos. Un método común comienza con pirogalol como materia prima. Los pasos incluyen la introducción de un grupo acetilo, la protección de los grupos hidroxilo fenólicos, la reducción selectiva de los grupos hidroxilo, la realización de una condensación aldólica con benzaldehído y, finalmente, una reacción de cierre de anillo bajo catálisis de yodo .
Métodos de Producción Industrial: Para la producción industrial, el método implica el uso de metanol y tetrahidrofurano como solventes y carbono de paladio como acelerante. La reacción se lleva a cabo en un autoclave a 40°C, seguida de filtración, concentración, cristalización y filtración para obtener el producto final .
Análisis De Reacciones Químicas
Tipos de Reacciones: 3,7-Dihidroxi-flavona experimenta varias reacciones químicas, incluida la oxidación, la reducción y la sustitución.
Reactivos y Condiciones Comunes:
Oxidación: Típicamente involucra reactivos como peróxido de hidrógeno o permanganato de potasio.
Reducción: Comúnmente utiliza reactivos como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: A menudo involucra reacciones de halogenación utilizando reactivos como bromo o cloro.
Productos Principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de quinonas, mientras que la reducción puede producir derivados dihidro .
Comparación Con Compuestos Similares
7,8-Dihydroxyflavone: Known for its neuroprotective effects and ability to activate the tropomyosin receptor kinase B (TrkB) pathway.
Chrysin: Another flavonoid with anxiolytic and anti-inflammatory properties.
Uniqueness: 3,7-Dihydroxyflavone is unique due to its specific hydroxylation pattern, which contributes to its distinct antioxidant and pharmacological properties. Unlike 7,8-Dihydroxyflavone, which is primarily studied for its neuroprotective effects, 3,7-Dihydroxyflavone has a broader range of applications, including anticancer and anti-inflammatory activities .
Propiedades
IUPAC Name |
3,7-dihydroxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O4/c16-10-6-7-11-12(8-10)19-15(14(18)13(11)17)9-4-2-1-3-5-9/h1-8,16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWQJWDYDYIJWKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197705 | |
| Record name | 7,3'-dihydroxyflavonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
492-00-2 | |
| Record name | 3,7-Dihydroxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,7-Dihydroxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7,3'-dihydroxyflavonol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-DIHYDROXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O948D0K9BQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3,7-Dihydroxyflavone has been shown to interact with various biological targets. It acts as a potent inhibitor of Cytochrome P450 (CYP) 1A1 and 1A2 enzymes, which are involved in the metabolism of xenobiotics, including many drugs and procarcinogens [, ]. This inhibition occurs through a competitive mechanism for CYP1A1 and a mixed-type inhibition for CYP1A2, suggesting that 3,7-Dihydroxyflavone directly interacts with the enzyme active sites []. Furthermore, it can induce apoptosis (programmed cell death) in leukemia cells through both caspase-dependent and caspase-calpain-dependent pathways, indicating interaction with components of these cell death signaling cascades []. Additionally, it exhibits antioxidant activity by scavenging free radicals like DPPH•, ABTS• +, and O2• − and quenching singlet oxygen [, ]. The exact mechanisms of these interactions require further investigation.
A:
- Spectroscopic data:
- UV-Vis Spectroscopy: Exhibits characteristic absorption bands depending on pH and solvent, indicating the presence of different protolytic and tautomeric forms [].
- Fluorescence Spectroscopy: Shows fluorescence emission depending on the solvent and pH, which can be used for analytical purposes [, ].
- FTIR and Raman Spectroscopy: Provide information about vibrational modes of the molecule, particularly the hydroxyl and carbonyl groups [].
- NMR Spectroscopy (1H and 13C): Provides detailed structural information about the molecule, including the position of hydroxyl groups [, ].
A: The stability of 3,7-Dihydroxyflavone is influenced by factors like pH, temperature, light, and the presence of oxidizing agents. Studies have shown that it undergoes degradation under prolonged exposure to air and elevated temperatures []. The presence of glucose can also affect its interaction with plasma proteins, suggesting potential stability and solubility changes in biological environments [].
A: Computational chemistry methods, particularly Density Functional Theory (DFT), have been used to study the electronic structure, tautomeric equilibria, and antioxidant properties of 3,7-Dihydroxyflavone [, ]. DFT calculations have provided insights into the mechanisms of proton transfer in the excited state, radical scavenging activity, and oxidation potentials [, ]. These studies contribute to understanding the structure-activity relationships and predicting potential biological effects.
A: The structure of 3,7-Dihydroxyflavone significantly influences its activity. The presence and position of hydroxyl groups are crucial for its antioxidant activity, with the 3- and 7- hydroxyl groups playing a key role in scavenging free radicals and quenching singlet oxygen [, ]. Studies on structurally related flavonoids indicate that the presence of a 2,3-double bond in the C ring and specific hydroxyl group substitutions on the A and B rings contribute to enhanced cytotoxicity against leukemia cells []. Additionally, the number and position of hydroxyl groups affect its binding affinity to plasma proteins in the presence of glucose [].
A: Yes, 3,7-Dihydroxyflavone exhibits promising in vitro efficacy. It effectively inhibits the growth of various tumor cell lines, including leukemia, melanoma, and glioblastoma cells [, ]. In vivo studies using Caenorhabditis elegans demonstrated that 3,7-Dihydroxyflavone could inhibit egg hatching and larval development, highlighting its potential anthelmintic properties []. Further research is needed to validate these findings and explore its efficacy in other animal models.
ANone: A range of analytical techniques is employed to study 3,7-Dihydroxyflavone:
- Spectroscopy: UV-Vis, fluorescence, and NMR spectroscopy are used for structural characterization, identification, and quantification [, , , ].
- Chromatography: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used for separation and identification, often coupled with mass spectrometry (MS) for accurate detection and quantification [, , ].
- Electrochemical methods: Cyclic Voltammetry is used to determine oxidation potentials, which are useful for understanding antioxidant mechanisms [].
A: Research on 3,7-Dihydroxyflavone has evolved from its initial discovery and characterization to exploring its diverse biological activities and potential therapeutic applications. Early studies focused on its spectroscopic properties and analytical methods for detection [, ]. Subsequent research delved into its interactions with enzymes like Cytochrome P450s, revealing its potential as a modulator of drug metabolism [, ]. More recently, studies have investigated its anticancer, antioxidant, and anthelmintic properties, paving the way for potential therapeutic development [, , ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


